
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, this compound has been shown to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea in lab experiments include its potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. Its anti-inflammatory and anti-microbial properties also make it a useful compound for studying the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea. One direction is to further investigate its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other drugs. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a compound with promising potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a useful compound for studying the immune system and for developing new drugs. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of 1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea involves the reaction between 4-(thiophen-3-yl)tetrahydro-2H-pyran-4-carbaldehyde and o-tolyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, in a suitable solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that this compound has potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
1-(2-methylphenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)20-17(21)19-13-18(7-9-22-10-8-18)15-6-11-23-12-15/h2-6,11-12H,7-10,13H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAABZCGXCRJGHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)

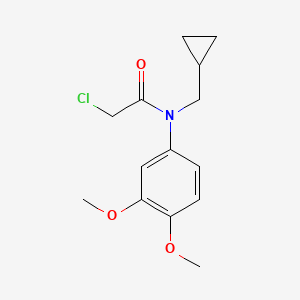
![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)
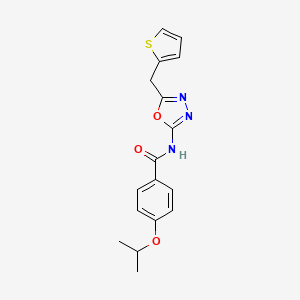

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/structure/B2381008.png)
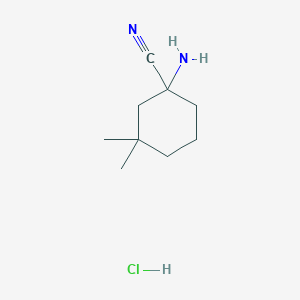
![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)
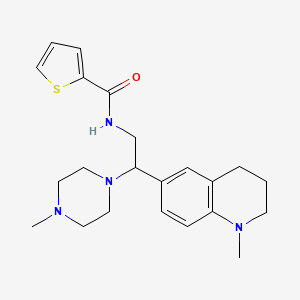
![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)
![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)
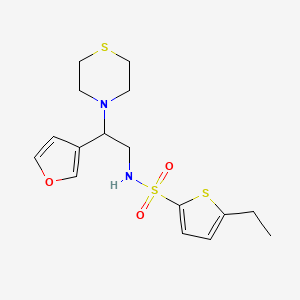
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)